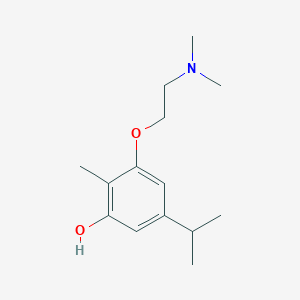
Deacetyl moxisylyte hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxisylyte is an α1-adrenergic antagonist used primarily in urology for the treatment of erectile dysfunction and Raynaud’s syndrome . Deacetyl moxisylyte hydrochloride is a metabolite of moxisylyte, formed through the hydrolysis of the acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetyl moxisylyte hydrochloride can be synthesized from moxisylyte through a deacetylation reaction. The process involves the hydrolysis of the acetyl group in moxisylyte using an alkaline reagent such as potassium hydroxide (KOH) in water. The reaction is typically carried out at elevated temperatures (around 90°C) under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is purified using techniques such as column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Deacetyl moxisylyte hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form deacetyl-demethyl-thymoxamine.
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Hydrolysis: Potassium hydroxide (KOH) in water at elevated temperatures.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Deacetyl-demethyl-thymoxamine: Formed through hydrolysis and subsequent demethylation.
Scientific Research Applications
Deacetyl moxisylyte hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study α1-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on blood flow and vascular function.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Deacetyl moxisylyte hydrochloride acts as a vasodilator by blocking α1-adrenergic receptors. This action is competitive against norepinephrine, leading to the relaxation of vascular smooth muscle and improved blood flow. The compound does not exhibit beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Comparison with Similar Compounds
Similar Compounds
Moxisylyte (Thymoxamine): The parent compound, used for similar therapeutic purposes.
Prazosin: Another α1-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Deacetyl moxisylyte hydrochloride is unique due to its specific deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, moxisylyte. This structural difference can influence its efficacy and safety profile in therapeutic applications .
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3 |
InChI Key |
KBMJKFIPTVIFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


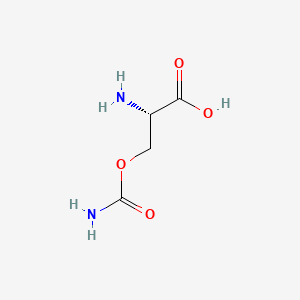
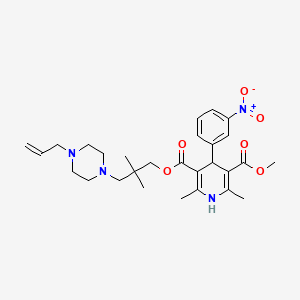
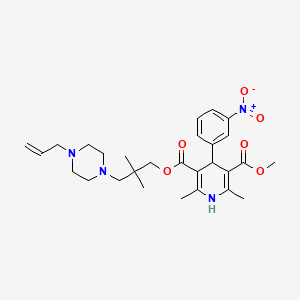
![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)


![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)
![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)
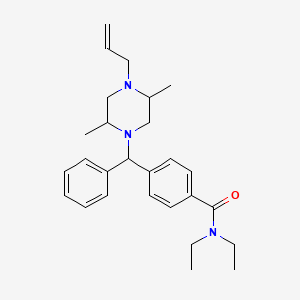
![2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)
![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

